molecular formula C7H4ClNNa2O4S B1614637 Monalazone disodium CAS No. 61477-95-0

Monalazone disodium

Cat. No.: B1614637
CAS No.: 61477-95-0
M. Wt: 279.61 g/mol
InChI Key: LOLALWVGAJVUIE-UHFFFAOYSA-M
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Description

Monalazone disodium is a chemical compound used primarily as a vaginal disinfectant, antiseptic, and spermicidal contraceptive. It is a sulfonylbenzoic acid derivative and is closely related structurally to halazone. The compound was synthesized in 1937 and has been marketed under various brand names such as Naclobenz-Natrium, Spergisin, and Speton .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monalazone disodium is synthesized through a series of chemical reactions involving chlorosulfonation and subsequent neutralization with sodium hydroxide. The process begins with the chlorosulfonation of benzoic acid, followed by the reaction with sodium hydroxide to form the disodium salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale chlorosulfonation reactors and neutralization tanks. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The final product is typically obtained as a white or off-white powder, which is then packaged and stored under controlled conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Monalazone disodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted benzoic acid derivatives .

Scientific Research Applications

Monalazone disodium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of monalazone disodium involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. It acts as a potent antimicrobial agent by targeting the cell wall and membrane integrity of bacteria and other microorganisms. In its spermicidal role, this compound disrupts the cell membrane of sperm cells, rendering them immobile and unable to fertilize an egg .

Comparison with Similar Compounds

Monalazone disodium is structurally similar to halazone, another sulfonylbenzoic acid derivative. Both compounds share similar antimicrobial properties, but this compound is specifically used as a vaginal disinfectant and spermicidal agent. Other similar compounds include:

This compound stands out due to its specific application in vaginal disinfection and contraception, making it unique among its peers.

Properties

IUPAC Name

disodium;4-chloroazanidylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClNO4S.2Na/c8-9-14(12,13)6-3-1-5(2-4-6)7(10)11;;/h1-4H,(H,10,11);;/q-1;2*+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLALWVGAJVUIE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[N-]Cl.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNNa2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210441
Record name Monalazone disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61477-95-0
Record name Monalazone disodium [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monalazone disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monalazone disodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.082
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONALAZONE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267GPF992J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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